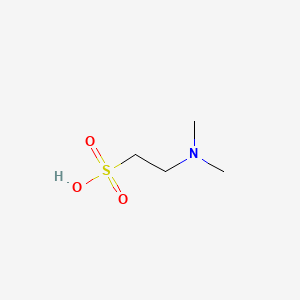

2-(Dimethylamino)ethanesulfonic acid

Description

Significance in Chemical and Biological Sciences

In the realm of chemical sciences , 2-(Dimethylamino)ethanesulfonic acid is a valuable building block in organic synthesis. Its bifunctional nature allows it to participate in a variety of chemical reactions, making it a versatile precursor for the synthesis of more complex molecules. The presence of the sulfonic acid group, a strong electron-withdrawing group, and the nucleophilic dimethylamino group, allows for a range of chemical modifications. This has led to its use in the development of novel compounds with specific desired properties.

From a biological sciences perspective, the compound is recognized as a sulfonamide, a class of compounds known for their therapeutic properties. It has been investigated for its potential in the treatment of microbial infections. biosynth.com Its ability to bind to proteins, such as human serum albumin, is a key aspect of its biological activity. Furthermore, derivatives of this compound have demonstrated significant antimicrobial and anticoagulant activities, highlighting its importance in the development of new therapeutic agents. nih.gov

Nomenclature and Common Abbreviation in Research Contexts

The compound is systematically named This compound according to IUPAC nomenclature. In research literature and chemical catalogs, it is also referred to by several synonyms. A common abbreviation for the compound is DMES , although this is not universally adopted and the full name or other identifiers are often preferred for clarity. Another frequently used name, particularly in biological contexts, is N,N-dimethyltaurine .

Below is a table summarizing the key identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 637-95-6 |

| Molecular Formula | C4H11NO3S |

| Molecular Weight | 153.20 g/mol |

| Common Synonyms | N,N-dimethyltaurine, 2-(Dimethylamino)ethane-1-sulfonic acid |

Historical Development of Research Applications

The research trajectory of this compound is intrinsically linked to the broader history of sulfonamide chemistry, which began with the discovery of their antibacterial properties in the early 20th century. While specific seminal publications on the synthesis and initial applications of this compound are not prominently documented in readily available literature, its use as a research chemical has steadily grown.

Early research likely focused on its synthesis and characterization as part of the systematic exploration of aminosulfonic acids. The recognition of taurine's biological importance would have spurred interest in its methylated derivatives, including N,N-dimethyltaurine. The development of synthetic methodologies for aminosulfonic acids in the mid-20th century would have facilitated the availability of this compound for broader research applications. More recent research has shifted towards exploring the therapeutic potential of its derivatives, a trend that gained momentum in the late 20th and early 21st centuries.

Current Research Trajectories and Future Directions

Current research involving this compound is largely centered on its role as a precursor for novel therapeutic agents. The development of N-chlorinated derivatives, such as NVC-422 (N,N-dichloro-2,2-dimethyltaurine) and NVC-612 (N-monochloro-2,2-dimethyltaurine), represents a significant area of investigation. These derivatives have shown promise as anti-infectives for topical applications, including for conjunctivitis and as catheter lock solutions to prevent bloodstream infections. nih.gov The parent compound, this compound, is a critical starting material for the synthesis of these more complex and biologically active molecules.

Future research is expected to continue along these lines, with a focus on several key areas:

Development of Novel Derivatives: The core structure of this compound provides a scaffold that can be further modified to create new compounds with enhanced or targeted biological activities. This includes the synthesis of new antimicrobial agents to combat antibiotic resistance.

Applications in Materials Science: The sulfonic acid and amine functionalities make it a candidate for incorporation into polymers and other materials. Research in this area may explore its use in creating materials with specific properties, such as improved biocompatibility or ion-exchange capabilities.

Elucidation of Biological Mechanisms: Further studies are needed to fully understand the mechanisms of action of both the parent compound and its derivatives. This includes investigating its interactions with biological targets at a molecular level.

The versatility of this compound as a chemical building block ensures its continued relevance in the exploration of new scientific frontiers in both medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S/c1-5(2)3-4-9(6,7)8/h3-4H2,1-2H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAFEJHONLMPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213104 | |

| Record name | 2-(Dimethylamino)ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-95-6 | |

| Record name | N,N-Dimethyltaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Dimethylamino)ethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethane-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyltaurine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246F27G7TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Dimethylamino Ethanesulfonic Acid

Established Synthetic Routes to 2-(Dimethylamino)ethanesulfonic Acid

The synthesis of this compound can be accomplished through several established chemical pathways. The most common methods involve nucleophilic substitution reactions, leveraging readily available starting materials.

One primary route is the reaction of dimethylamine (B145610) with sodium 2-bromoethanesulfonate. This reaction proceeds via a standard nucleophilic substitution where the amine displaces the bromide ion. Another widely reported method involves the direct reaction of dimethylamine with ethanesulfonyl chloride in an aqueous medium. In this process, the nucleophilic amine attacks the electrophilic sulfur atom, leading to the displacement of the chloride and formation of the corresponding sulfonamide, which can be further processed.

A different approach involves the chlorination of dimethylaminoethyl sulfonate salts using reagents like phosphorus pentachloride (PCl₅) to form an intermediate sulfonyl chloride. This intermediate is then typically treated with aqueous ammonia (B1221849) or dimethylamine to yield the desired product. A further method involves the reaction of a suitable chloride precursor with sodium bisulfite (NaHSO₃) in water at elevated temperatures. For instance, reacting 2-(dimethylamino)ethyl chloride hydrochloride with sodium bisulfite at 100°C in water has been shown to produce this compound with a yield of 58% after recrystallization.

The table below summarizes and compares these primary synthetic routes.

| Method | Key Reagents | Typical Conditions | Reported Yield | Scalability |

| Nucleophilic Substitution | Dimethylamine, Ethanesulfonyl chloride | Aqueous medium, 0–25°C | 75–90% | High |

| Chlorination & Amination | Dimethylaminoethyl sulfonate salt, PCl₅ | Benzene reflux, 80°C | 70–85% | Moderate |

| Substitution with Bisulfite | 2-(dimethylamino)ethyl chloride HCl, NaHSO₃ | Water, 100°C for 2 hours | 58% | Moderate |

This table provides a comparative overview of established synthetic routes to this compound, based on reported data.

Strategies for Conjugate Synthesis

The unique physicochemical properties of this compound make it an attractive moiety for incorporation into larger, more complex molecules through conjugate synthesis. These strategies are often aimed at modifying the solubility, bioavailability, or targeting capabilities of a parent molecule. Amide bond formation is a common strategy for creating such conjugates. For example, the carboxyl group of a molecule like betulinic acid can be activated and then reacted with an amino-functionalized derivative of this compound to form a stable amide linkage. nih.gov

Esterification Reactions and Linker Chemistry

Esterification represents a key strategy for creating conjugates, often involving the sulfonic acid group or a synthetically introduced hydroxyl group. While direct esterification of the sulfonic acid can be challenging, derivatization to the corresponding sulfonyl chloride provides a highly reactive intermediate. This sulfonyl chloride can then react with alcohols, including those on complex molecules or linkers, to form sulfonate esters.

In more complex conjugate systems, linker chemistry is employed. A bifunctional linker, containing, for example, an alcohol at one end and a different reactive group at the other, can first be attached to the this compound scaffold. This new, larger molecule can then be conjugated to a target molecule via the linker's second reactive site. The synthesis of sulfonamide derivatives often utilizes coupling agents like diethyl phosphite (B83602) (DEPC) in the presence of a base such as triethylamine (B128534) (Et₃N) to facilitate the reaction between a carboxylic acid and a sulfonamide precursor. nih.gov This approach, while forming an amide rather than an ester, illustrates the common principles of using activating agents to create stable covalent linkages in conjugate synthesis. nih.gov

Advanced Derivatization for Functional Enhancement

Beyond simple conjugation, advanced derivatization techniques are employed to modify the fundamental properties of this compound. These modifications can introduce new functionalities, alter electronic properties, or enhance the molecule's performance in specific applications.

Selective Quaternization Studies

Selective quaternization of the tertiary amine in this compound introduces a permanent positive charge, transforming the zwitterionic or neutral molecule into a cationic species. This modification significantly alters its hydrophilicity and electrostatic interaction potential. nih.gov Studies on analogous molecules, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), demonstrate that this quaternization can be achieved under mild conditions using various alkylating agents. nih.govresearchgate.netresearchgate.net

Common quaternizing agents include simple alkyl halides like methyl iodide, bromoethane, and iodoethane, as well as more complex halides like benzyl (B1604629) chloride and bromohexane. nih.govresearchgate.netresearchgate.net The choice of the alkylating agent allows for the tuning of the resulting molecule's properties; for instance, using longer alkyl chains (e.g., bromohexane) can increase the hydrophobicity of the quaternized product. nih.govmdpi.com The reaction is typically carried out in a suitable solvent like acetone (B3395972) at a moderately elevated temperature (e.g., 40°C) for a period of 24 hours. mdpi.com The degree of quaternization can be controlled and is readily verified using ¹H NMR spectroscopy by observing the chemical shift of the protons adjacent to the newly formed quaternary ammonium (B1175870) center. nih.govresearchgate.net

| Quaternizing Agent | Resulting Moiety | Potential Property Change |

| Methyl Iodide | Trimethylammonium iodide | Increased hydrophilicity |

| Benzyl Chloride | Benzyldimethylammonium chloride | Introduction of aromatic functionality |

| 1-Bromooctane | Dimethyloctylammonium bromide | Increased hydrophobicity/amphiphilicity |

| Bromoethanol | (2-Hydroxyethyl)dimethylammonium bromide | Introduction of a hydroxyl group for further functionalization |

This table illustrates various agents used for quaternization and the resulting functional enhancements, based on studies of similar dimethylamino-containing compounds. nih.govresearchgate.netmdpi.com

Isotopic Labeling Approaches for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological systems, providing detailed mechanistic insights. nih.gov In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into its structure.

For example, synthesizing the compound using deuterated dimethylamine would place a deuterium label on the methyl groups. This labeled variant could then be used to study the mechanism of a quaternization reaction, helping to determine reaction kinetics or identify the fate of the methyl groups. Similarly, labeling the ethane (B1197151) backbone with ¹³C could allow for NMR-based studies to unambiguously track the carbon skeleton during complex conjugate synthesis or derivatization reactions. researchgate.net This approach is invaluable for distinguishing between proposed reaction pathways and understanding the precise structural transformations that occur. nih.govresearchgate.net

Principles of Green Chemistry in Synthesis Optimization

Solvent Selection: A major focus of green chemistry is replacing hazardous organic solvents like dimethylformamide (DMF), benzene, or chlorinated solvents with safer, more sustainable alternatives. mdpi.com For many syntheses, solvents like ethyl acetate (B1210297), ethanol, or even water are preferred. unibo.itjddhs.com For instance, optimizing a synthesis to work in ethyl acetate instead of DMF can significantly lower the process's environmental footprint, as ethyl acetate is biodegradable and less toxic. unibo.it

Process Intensification: Techniques like microwave-assisted synthesis and flow chemistry are being explored to optimize reactions. nih.gov Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. Flow chemistry, where reagents are continuously pumped through a reactor, offers enhanced safety for exothermic reactions, better heat transfer, and facilitates easier scale-up and in-line purification. nih.gov

Atom Economy and Waste Reduction: Green synthesis protocols aim to maximize the incorporation of all starting materials into the final product (high atom economy) and minimize the generation of waste. This involves choosing synthetic routes that avoid the use of stoichiometric reagents that are not incorporated into the product and instead favoring catalytic approaches. jddhs.com

Biochemical and Biological Research Applications of 2 Dimethylamino Ethanesulfonic Acid

Investigation of Biological Interactions and Activities

Beyond its role as a buffer, 2-(Dimethylamino)ethanesulfonic acid and its derivatives have been subjects of research to understand their direct interactions with biological molecules and their potential biological activities.

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a protein's active site. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.netresearchgate.net Studies have utilized molecular docking to investigate the interactions of various ligands with proteins, establishing how they bind through hydrogen bonds or other interactions with essential amino acids. nih.gov

While specific molecular docking studies focusing solely on this compound are not prevalent, research on structurally related molecules provides insight. For example, studies on anaesthetic compounds like 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide have used docking to understand their pharmacokinetic behavior. researchgate.net Furthermore, thermodynamic studies of ligand-protein interactions, such as those involving the Grb2 SH2 domain, analyze how changes in a ligand's structure affect its binding affinity and energetics. nih.gov These types of studies are fundamental to rational ligand design and understanding molecular recognition in biological systems. nih.govosu.edu

In vitro toxicity studies are essential for evaluating the potential adverse effects of chemical compounds on cells in a controlled laboratory setting. These assays, such as the MTT assay, measure cell viability and cytotoxicity. nih.gov Derivatives of this compound have been synthesized and evaluated for their biological activities, including their cytotoxic effects on various cell lines.

For instance, a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, which are complex derivatives, were synthesized and showed significant cytotoxic activity against several human tumor cell lines. nih.gov Another area of research involves azonafides, which are anthracene-containing analogs of amonafide (B1665376) that include a 2'- (dimethylamino)ethyl group. nih.gov These compounds were found to have potent growth-inhibitory activity in Chinese hamster ovary (CHO) cells, with IC₅₀ values in the nanomolar range. nih.gov The mechanism of action for these derivatives was linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication, leading to DNA damage and cell death. nih.gov Similarly, the acridine (B1665455) derivative DACA, which contains a N-[2-(dimethylamino)ethyl] side chain, has been shown to poison topoisomerase II, while a chlorinated version preferentially poisons topoisomerase I, demonstrating how small structural changes can alter biological activity. nih.gov

Studies on other derivatives, such as N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamides, have also been conducted to assess their cytotoxic effects on both cancerous and non-cancerous cell lines, providing crucial data on their potential as therapeutic agents. mdpi.com

Table 2: Summary of In Vitro Toxicity Studies of Selected Derivatives

| Derivative Class | Cell Line(s) | Key Finding | Source |

|---|---|---|---|

| 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes | Various human tumor cell lines | Several compounds showed significant cytotoxic activity. | nih.gov |

| Azonafides (anthracene analogs with 2'-(dimethylamino)ethyl group) | Chinese hamster ovary (CHO) cells | Potent growth-inhibitory activity (nanomolar IC₅₀ values); inhibition of topoisomerase II. | nih.gov |

| DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) | Human lung carcinoma cells (H460) | Preferentially poisons topoisomerase II. | nih.gov |

Contributions to Neuroprotective and Antioxidant Research (e.g., in assay contexts)

The structural backbone of this compound, particularly its sulfonamide group, is featured in various compounds investigated for their neuroprotective and antioxidant potential. Research in this area often relies on a battery of in vitro assays to determine a compound's capacity to counteract oxidative stress, a key factor in neurodegenerative diseases.

Synthetic derivatives containing a sulfonamide moiety have been evaluated for their antioxidant properties using established assays. mdpi.com These assays measure the ability of a compound to scavenge free radicals and reduce oxidizing agents. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.comnih.govnih.gov For instance, studies on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, which share the benzenesulfonamide (B165840) core, have demonstrated significant antimicrobial activity and, in some cases, notable antioxidant properties in DPPH and ABTS tests. mdpi.com

The neuroprotective potential of related compounds is also explored in cellular and subcellular models. Synaptosomes, which are isolated nerve terminals, serve as a valuable in vitro model to study the biochemical and biophysical effects of neuroactive compounds on synaptic function. nih.gov Research using synaptosomes helps to elucidate how exogenous compounds might modulate neurotransmission and protect against excitotoxicity, a process implicated in various neurological disorders. nih.gov While direct studies on this compound are limited in this specific context, its structural elements are present in molecules designed for neuroprotective and antioxidant screening.

| Assay Method | Principle | Measured Outcome | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. | Decrease in absorbance at a specific wavelength (e.g., 517 nm). | mdpi.comnih.gov |

| ABTS Radical Cation Scavenging | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. | Decolorization of the ABTS radical solution, measured spectrophotometrically. | mdpi.comresearchgate.net |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. | Formation of a colored ferrous-tripyridyltriazine complex, measured by absorbance at 593 nm. | nih.gov |

| Hydrogen Peroxide (H₂O₂) Scavenging | Evaluates the ability of a substance to neutralize hydrogen peroxide, a non-radical reactive oxygen species. | Decrease in H₂O₂ concentration, often measured by a decrease in absorbance at 230 nm. | researchgate.netmdpi.com |

Pharmacological Relevance and Therapeutic Explorations

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, and compounds like this compound serve as scaffolds or building blocks in the exploration of new therapeutic agents.

Development of Enzyme Inhibitors and Related Compounds

The sulfonamide moiety is central to the design of numerous enzyme inhibitors. Uncontrolled proteolysis and other enzyme-driven processes are implicated in many diseases, making enzyme inhibition a key therapeutic strategy. ku.edu Research has focused on designing and synthesizing novel inhibitors for various enzyme classes, including proteinases and carbonic anhydrases. ku.edumdpi.com

For example, extensive research has been conducted on substituted phenylsulfonamides as inhibitors of carbonic anhydrase (CA), a zinc-containing enzyme involved in processes like acid-base homeostasis and lipogenesis. mdpi.com In one study, a library of substituted phenylsulfonamido-alkyl sulfamates was synthesized and evaluated against bovine carbonic anhydrase II (bCA II). The results showed that many of these compounds acted as efficient inhibitors, with some achieving inhibition constants (Ki) in the sub-micromolar range. mdpi.com This highlights how the core sulfonamide structure can be chemically modified to achieve potent and selective inhibition of a target enzyme. This compound can serve as a versatile starting material or building block in the synthesis of such complex molecules due to its functional groups.

Drug Discovery and Target Identification Initiatives

The structural framework of this compound is relevant to broader drug discovery efforts, including the search for new anticancer and antimicrobial agents. Synthetic programs often create libraries of related compounds based on a central scaffold, which are then screened for biological activity against various targets.

In vitro assays using cancer cell lines are a cornerstone of this discovery process. For instance, derivatives of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide were tested for cytotoxic activity against human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines using the MTT assay. mdpi.com Several of these compounds demonstrated potent activity, with IC₅₀ values below 10 µg/mL, indicating their potential as anticancer leads. mdpi.com Similarly, these compounds showed significant antimicrobial activity against various bacterial species, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Such studies exemplify how a core structure containing a sulfonamide group can be systematically modified and screened to identify new drug candidates and their potential molecular targets. High-throughput screening campaigns are also employed to test large compound collections against specific enzymes, such as calpain-I, to discover new lead compounds for degenerative diseases. ku.edu

In Vivo and In Vitro Model Systems

The biological effects of chemical compounds are investigated using a variety of model systems, from isolated biological compartments to complex cell cultures, which mimic physiological environments.

Mammalian Cell Lines and Primary Cultures (e.g., MDCK Cells, Hepatocytes)

Mammalian cell cultures are fundamental tools for studying cellular physiology, toxicology, and drug efficacy. mpbio.com Madin-Darby Canine Kidney (MDCK) cells and primary hepatocytes are two prominent examples of such systems.

MDCK cells, derived from canine kidney tissue, are widely used in virology, particularly for the isolation, propagation, and quantification of influenza viruses. plos.orgmdpi.com They are a crucial substrate for producing cell-based influenza vaccines and for studying antiviral drug efficacy. plos.orgnih.govnih.gov Different MDCK derivatives exist, each with distinct susceptibilities to various influenza strains. plos.org These cell lines provide a controlled environment to test the effects of compounds on viral replication and host cell response.

Primary hepatocytes, isolated directly from liver tissue, are considered the gold standard for in vitro studies of liver function, drug metabolism, and hepatotoxicity. nih.govbiorxiv.org Unlike immortalized cell lines, they retain many of the differentiated functions of in vivo hepatocytes, such as albumin production and cytochrome P450 activity, for a period in culture. nih.govmdpi.com They are used to study the effects of compounds on cell proliferation, gene expression, and metabolic pathways. For example, studies have shown that primary rat hepatocytes can be maintained in a well-differentiated state for extended periods, allowing for long-term experiments on cellular responses to chemical stimuli. nih.govnih.gov

| Model System | Origin | Key Research Applications | Reference |

|---|---|---|---|

| MDCK Cells | Canine Kidney | Influenza virus research, vaccine production, antiviral drug screening. | plos.orgmdpi.comsigmaaldrich.com |

| Primary Hepatocytes | Human or Rodent Liver | Drug metabolism, toxicology, studies of liver diseases (e.g., fatty liver), cell proliferation assays. | nih.govmdpi.comnih.gov |

| CHO Cells | Chinese Hamster Ovary | Production of therapeutic proteins, studies on cell physiology under stress (e.g., hyperosmolality). | nih.gov |

Isolated Biological Compartments (e.g., Microsomes, Synaptosomes)

To study specific biochemical processes without the complexity of a whole cell, researchers utilize isolated subcellular fractions.

Microsomes are vesicle-like artifacts formed from fragments of the endoplasmic reticulum (ER) upon cell homogenization. nih.gov Liver microsomes are particularly rich in drug-metabolizing enzymes, such as the cytochrome P450 (CYP) monooxygenases and UDP-glucuronosyltransferases (UGTs). nih.govnih.gov They represent an essential in vitro tool in pharmacokinetics and toxicology to assess the metabolic fate of new chemical entities. nih.gov By incubating a compound with liver microsomes, researchers can identify metabolites and determine the rate of metabolic clearance, providing crucial data for drug development.

Synaptosomes are resealed nerve terminals isolated from brain tissue. They retain functional mitochondria and synaptic vesicles, and can maintain a membrane potential, release neurotransmitters, and take them up from the synaptic cleft. nih.gov This makes them an excellent model system for neurochemical, neuropharmacological, and neurotoxicological studies. nih.gov Research using synaptosomes allows for the direct investigation of a compound's effect on synaptic transmission, enzyme activities (like acetylcholinesterase), and membrane properties, offering insights into its potential neuroactivity or neurotoxicity. nih.gov

Whole Organism Studies for Pharmacokinetic Profiling (for related compounds)

Pharmacokinetics of N-Methyltaurine in Mice

N-Methyltaurine (NMT) shares a close structural resemblance to this compound. A study investigating the pharmacokinetics of NMT in mice revealed its efficient absorption and distribution. Following oral administration, NMT was found to be almost completely absorbed. acs.org The study utilized a noncompartmental model to determine the pharmacokinetic parameters after both intravenous and oral administration. acs.org

The high oral bioavailability of NMT, which was determined to be nearly 100%, suggests efficient absorption from the gastrointestinal tract into the bloodstream. acs.org This is thought to be facilitated by the taurine (B1682933) transporter (SLC6A6), which has an affinity for NMT. acs.org However, the study also noted that the oral bioavailability of a higher dose (5 mg/kg body weight) was about half that of a lower dose (0.5 mg/kg body weight), suggesting that the transport system can become saturated at higher concentrations. acs.org

Pharmacokinetic Parameters of N-Methyltaurine in Mice

| Parameter | Intravenous (0.5 mg/kg) | Oral (0.5 mg/kg) | Oral (5 mg/kg) |

|---|---|---|---|

| Cmax (Maximum Plasma Concentration) | - | Data not specified | Data not specified |

| Tmax (Time to Maximum Concentration) | - | Data not specified | Data not specified |

| AUC (Area Under the Curve) | Data not specified | Data not specified | Data not specified |

| Oral Bioavailability (F%) | - | ~100% | ~50% |

Pharmacokinetics of Taurine in Rats and Humans

Taurine (2-aminoethanesulfonic acid) is another critical structural analog. Extensive pharmacokinetic studies have been conducted on taurine in various species, including rats and humans. In Sprague-Dawley rats, the intestinal absorption of taurine was investigated across a wide range of oral doses (10–997 mg/kg). nih.govsemanticscholar.org The results indicated that intestinal taurine absorption was not saturable at the doses tested; however, the time to reach maximum plasma concentration (Cmax) increased with the dose. nih.govsemanticscholar.org These in vivo studies, complemented by in vitro experiments using Caco-2 cells, suggest the involvement of the proton-coupled amino acid transporter (PAT1) in the intestinal absorption of taurine. nih.govsemanticscholar.org

In healthy human volunteers, the pharmacokinetics of a 4-gram oral dose of taurine were studied. researchgate.net The data were analyzed using a noncompartmental model. researchgate.net

Pharmacokinetic Parameters of Taurine in Humans (4g Oral Dose)

| Parameter | Value |

|---|---|

| Cmax (Maximum Plasma Concentration) | 86.1 ± 19.0 mg/L |

| Tmax (Time to Maximum Concentration) | 1.5 ± 0.6 hr |

| T1/2 (Plasma Elimination Half-life) | 1.0 ± 0.3 hr |

| Cl/F (Clearance/Bioavailability) | 21.1 ± 7.8 L/hr |

Data presented as mean ± standard deviation. researchgate.net

Pharmacokinetics of a Compound with a 2-(Dimethylamino)ethyl Moiety

A phase I clinical trial of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) in patients with solid tumors provided pharmacokinetic data for a compound containing the same N,N-dimethylaminoethyl side chain as this compound. nih.gov A two-compartment pharmacokinetic model was used to analyze the plasma concentration-time profiles following intravenous infusion. nih.gov The study found that the pharmacokinetic parameters were independent of the dose, indicating first-order kinetics. nih.gov

Pharmacokinetic Parameters of DACA in Humans

| Parameter | Value |

|---|---|

| Clearance | 1.00 ± 0.36 L/h/kg |

| Volume of Distribution (Central Compartment) | 0.72 ± 0.55 L/kg |

| Initial Half-life | 0.28 ± 0.19 h |

| Terminal Half-life | 2.04 ± 0.94 h |

Data presented as mean ± standard deviation. nih.gov

These examples from related compounds underscore the importance of whole organism studies in determining the pharmacokinetic profile. The data generated, including maximum plasma concentration, time to reach maximum concentration, bioavailability, and elimination half-life, are fundamental to understanding a compound's behavior in a biological system.

Advanced Analytical Methodologies for 2 Dimethylamino Ethanesulfonic Acid Research

Chromatographic Separations for Compound Analysis and Purification

Chromatographic techniques are fundamental in the separation of 2-(Dimethylamino)ethanesulfonic acid from complex mixtures, enabling both its qualitative and quantitative analysis, as well as its purification. The choice of method depends on the sample matrix, the required resolution, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds like this compound. Due to the compound's lack of a strong chromophore, direct UV detection is challenging. Therefore, pre-column derivatization is a common strategy to enhance detectability.

Research Findings: Methods developed for the analysis of taurine (B1682933) and other amino acids are highly applicable to its N,N-dimethylated derivative. nih.govbio-conferences.orgresearchgate.netnih.gov Derivatization agents such as o-phthalaldehyde (B127526) (OPA) bio-conferences.orgresearchgate.netnih.gov or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) besjournal.com react with the amino group, yielding highly fluorescent or UV-active products. The resulting derivatives can then be separated on a reversed-phase column (e.g., C18) and quantified with high sensitivity using fluorescence or UV detectors. nih.govbio-conferences.orgbesjournal.com

For instance, a method for taurine analysis involves pre-column derivatization with OPA, followed by separation on a C18 column with a mobile phase consisting of a methanol (B129727) and phosphate (B84403) buffer mixture, and UV detection at 340 nm. bio-conferences.org Such a method could be adapted for this compound. Another approach involves the use of phenylisothiocyanate (PITC) as a derivatizing agent, which allows for UV detection at 254 nm. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase HPLC for highly polar compounds, and it can sometimes be used without derivatization. jocpr.com Additionally, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed for the separation of polar basic compounds like dimethylamine (B145610) and could be explored for this compound. helixchrom.com

Below is a table summarizing typical HPLC conditions that could be adapted for the analysis of this compound based on methods for related compounds.

| Parameter | HPLC Method 1 (with OPA derivatization) | HPLC Method 2 (with PITC derivatization) |

| Column | C18 Reversed-Phase | C18 Reversed-Phase |

| Mobile Phase | Methanol:Phosphate Buffer | Acetonitrile (B52724):Acetate (B1210297) Buffer |

| Detection | Fluorescence or UV (e.g., 340 nm) | UV (e.g., 254 nm) |

| Derivatizing Agent | o-Phthalaldehyde (OPA) | Phenylisothiocyanate (PITC) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile salt, direct analysis by GC is not feasible. Therefore, derivatization is a mandatory step to convert the analyte into a volatile and thermally stable derivative.

Research Findings: A common approach for analyzing sulfonic acids by GC is to convert them into their more volatile methyl esters. This can be achieved through reaction with a methylating agent. Subsequent analysis is typically performed using a GC system coupled with a mass spectrometer (GC-MS), which provides both separation and structural identification. The analysis of amines by GC can be challenging due to their polarity, but suitable columns and conditions have been developed. jocpr.com

For example, research on N,N-dialkylaminoethane-2-sulfonic acids, a class of compounds to which this compound belongs, has utilized GC-MS for their analysis after conversion to methyl esters. This methodology is crucial for the verification of certain chemical compounds in environmental samples.

The following table outlines representative GC parameters for the analysis of related derivatized sulfonic acids.

| Parameter | GC Method for Derivatized Amino Sulfonic Acids |

| Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Program | Temperature gradient (e.g., starting at 50-100 °C, ramping to 280-300 °C) |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (MS) |

| Derivatization | Esterification (e.g., methylation) |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, offer simple, rapid, and cost-effective methods for the qualitative and quantitative analysis of a wide range of compounds. nih.gov HPTLC provides improved resolution, sensitivity, and reproducibility compared to conventional TLC. nih.gov

Research Findings: Similar to HPLC, the analysis of this compound by TLC or HPTLC typically requires a derivatization step for visualization, as the compound does not possess a native chromophore. Visualization can be achieved by spraying the plate with a suitable reagent, such as ninhydrin, which reacts with primary and secondary amines to produce a colored spot.

HPTLC methods have been successfully developed for the simultaneous determination of taurine and other substances in complex matrices like energy drinks. For instance, a method might use a silica (B1680970) gel 60 F254 plate as the stationary phase and a mixture of solvents like toluene, methanol, and glacial acetic acid as the mobile phase. nih.gov Detection is then performed using a densitometer after derivatization. These methods demonstrate the feasibility of using HPTLC for the analysis of taurine derivatives.

A representative HPTLC method adaptable for this compound is summarized in the table below.

| Parameter | HPTLC Method |

| Stationary Phase | Silica gel 60 F254 HPTLC plates |

| Mobile Phase | Toluene:Methanol:Glacial Acetic Acid (e.g., 7.5:1:0.2, v/v/v) |

| Derivatization Reagent | Ninhydrin solution |

| Detection | Densitometry (e.g., at 560 nm after derivatization) |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation patterns. When coupled with chromatographic separation techniques like LC or GC, it offers unparalleled sensitivity and selectivity for the analysis of complex mixtures.

Research Findings: The analysis of this compound can be effectively performed using LC-MS. This approach combines the separation power of HPLC with the detection capabilities of MS, often eliminating the need for derivatization that is required for UV or fluorescence detection. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and non-volatile molecules like this compound, typically observing the protonated molecule [M+H]⁺.

GC-MS is also a viable technique, provided that the analyte is first derivatized to increase its volatility, as previously discussed. The electron ionization (EI) mass spectra of the derivatized compound will show characteristic fragmentation patterns that can be used for its identification.

Predicted mass spectral data for this compound is available and can be used as a reference for experimental work.

| Ionization Mode | Adduct | Predicted m/z |

| Positive | [M+H]⁺ | 154.0532 |

| Positive | [M+Na]⁺ | 176.0352 |

| Negative | [M-H]⁻ | 152.0387 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. For this compound, the IR spectrum provides a unique fingerprint based on its constituent functional groups. docbrown.info

The structure of this compound contains a sulfonic acid group (-SO₃H), a tertiary amine group (R₃N), and alkane C-H bonds. The key vibrational modes expected in its IR spectrum include:

O-H Stretching: A very broad and strong absorption band is expected for the O-H stretch of the sulfonic acid group, typically appearing in the region of 3000-2500 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding.

C-H Stretching: Absorptions corresponding to the stretching vibrations of C-H bonds in the ethyl and methyl groups are expected in the 3000-2850 cm⁻¹ range. docbrown.info

S=O Stretching: The sulfonic acid group will exhibit strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds. These typically appear around 1250-1150 cm⁻¹ and 1060-1010 cm⁻¹, respectively. researchgate.net

S-O Stretching: A band corresponding to the S-O single bond stretch is also expected, usually found in the 900-700 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond in the tertiary dimethylamino group will produce an absorption band typically located in the 1250-1020 cm⁻¹ region. docbrown.info

The combination of these characteristic absorption bands allows for the structural confirmation of this compound. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations that are unique to the molecule as a whole. docbrown.info

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond | Vibration Type | Intensity |

| 3000 - 2500 | O-H | Stretching (Sulfonic Acid) | Strong, Broad |

| 3000 - 2850 | C-H | Stretching (Alkyl) | Medium to Strong |

| 1250 - 1150 | S=O | Asymmetric Stretching | Strong |

| 1250 - 1020 | C-N | Stretching (Tertiary Amine) | Medium |

| 1060 - 1010 | S=O | Symmetric Stretching | Strong |

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore fused-silica capillaries. wikipedia.orgsciex.com Separation is driven by the application of a high voltage across the capillary, which is filled with an electrolyte solution. Analytes migrate through the capillary based on their electrophoretic mobility and the electroosmotic flow (EOF) of the buffer. wikipedia.orglibretexts.org

This compound is a zwitterionic compound, meaning it possesses both a basic tertiary amine group and an acidic sulfonic acid group. Its net charge is therefore highly dependent on the pH of the buffer solution.

In highly acidic solutions (low pH), the amine group is protonated (-N⁺(CH₃)₂H), while the sulfonic acid group is neutral (-SO₃H), resulting in a net positive charge.

In highly basic solutions (high pH), the sulfonic acid group is deprotonated (-SO₃⁻), while the amine group is neutral, resulting in a net negative charge.

At its isoelectric point (pI), the compound exists as a zwitterion with no net charge. libretexts.org

This pH-dependent charge allows for its analysis using various CE modes, particularly Capillary Zone Electrophoresis (CZE). usp.org In CZE, analytes are separated into discrete zones based on differences in their charge-to-mass ratios. usp.org By selecting a buffer pH that imparts a net charge to the molecule, it can be made to migrate toward either the cathode or anode, allowing for its separation from other components in a mixture. For instance, using a low pH buffer would make it migrate as a cation. The high efficiency of CE allows for the separation of molecules with very small differences in their charge-to-mass ratio. usp.org

Table 2: General Capillary Electrophoresis Parameters for Small Molecule Analysis

| Parameter | Typical Value/Condition | Purpose |

| Capillary | Fused-silica, 25-75 µm i.d., 30-100 cm length | Provides the separation channel. |

| Background Electrolyte (BGE) | Phosphate, borate, or acetate buffer | Maintains pH and conducts current. |

| Voltage | 10 - 30 kV | Driving force for electrophoretic and electroosmotic flow. sciex.com |

| Injection | Hydrodynamic or Electrokinetic | Introduces the sample into the capillary. wikipedia.org |

| Detection | UV-Vis Absorbance or Mass Spectrometry | Quantifies the separated analytes. wikipedia.org |

Automation and High-Throughput Analytical Platforms (e.g., Flow Injection Analysis, Sequential Injection Analysis)

Automation and high-throughput capabilities are crucial in modern analytical chemistry for process efficiency, reproducibility, and cost-effectiveness. Flow Injection Analysis (FIA) and Sequential Injection Analysis (SIA) are two prominent automated platforms well-suited for the quantitative analysis of specific compounds in numerous samples.

Flow Injection Analysis (FIA) is an automated chemical analysis method where a discrete sample volume is injected into a continuously flowing, unsegmented carrier stream. wikipedia.orgjcsp.org.pk The sample mixes with reagents in the carrier stream as it travels through a mixing coil before reaching a detector (e.g., a spectrophotometer). wikipedia.orglibretexts.org The key principles of FIA are precise sample injection, controlled dispersion of the sample zone, and reproducible timing. fu-berlin.de This technique is known for its high sampling rate (up to hundreds of samples per hour), simplicity, and economical use of reagents. jcsp.org.pklibretexts.org

Sequential Injection Analysis (SIA) is a more advanced and versatile technique developed from FIA. nih.gov In SIA, a multi-position valve and a syringe pump are used to aspirate precise volumes of sample and multiple reagents into a holding coil in a predetermined sequence. The stacked zones are then propelled through a reaction coil to the detector. nih.govresearchgate.net SIA offers greater flexibility in handling complex chemical assays, minimizes reagent consumption even further, and reduces waste compared to FIA. nih.gov It is particularly suitable for automating methods that require multiple steps or reagents. documentsdelivered.com

For the analysis of this compound, both FIA and SIA systems could be developed. For example, a method could be designed based on a derivatization reaction of the tertiary amine group to produce a colored product, which could then be quantified using a spectrophotometric detector. researchgate.net

Methodologies for Trace Analysis in Complex Biological Matrices

Analyzing trace levels of compounds like this compound in complex biological matrices such as plasma, serum, or urine presents significant analytical challenges. The primary obstacle is the "matrix effect," where co-eluting endogenous components interfere with the analyte's ionization in the detector's source, leading to either suppression or enhancement of the signal and compromising accuracy. nih.gov

To overcome these challenges, a combination of rigorous sample preparation and highly sensitive analytical instrumentation is required.

Sample Preparation: The goal is to remove interfering matrix components (e.g., proteins, lipids, salts) while efficiently extracting the target analyte. Common techniques include:

Protein Precipitation (PPT): A simple method where an organic solvent (like acetonitrile or methanol) is added to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): This is a highly effective and selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.

Advanced Analytical Techniques: For achieving the low detection limits required for trace analysis, hyphenated techniques are standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark for trace quantitative analysis in biofluids. It combines the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer. By using Multiple Reaction Monitoring (MRM), the instrument can selectively detect the analyte with minimal interference, effectively mitigating matrix effects.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique couples the high separation efficiency of CE with the sensitivity of MS. It is particularly useful for analyzing polar and charged metabolites in very small sample volumes, such as from cell lysates. nih.gov

The use of stable isotope-labeled internal standards is also a crucial strategy to compensate for matrix effects and variations in sample recovery during preparation. nih.gov

Metabolism and Biotransformation Pathways Involving 2 Dimethylamino Ethanesulfonic Acid and Its Analogs

Investigation of Metabolic Fates and Products

The investigation into the metabolic pathways of 2-(Dimethylamino)ethanesulfonic acid and its analogs involves understanding how organisms might synthesize, break down, and incorporate these molecules into their metabolic networks.

Biosynthesis Pathways

Currently, there is no direct evidence to suggest the de novo biosynthesis of this compound within mammalian systems. Its presence in organisms is likely attributable to exogenous sources. However, studies have identified related compounds in various organisms. For instance, N-methyltaurine is a taurine (B1682933) derivative found in red algae. nih.gov The biosynthesis of N-acetyltaurine, another taurine derivative, occurs via the acetylation of taurine, with acetate (B1210297) serving as the primary substrate. wikipedia.org This process has been observed to increase following alcohol consumption or during ketoacidosis. wikipedia.org

Biodegradation and Xenobiotic Metabolism

As a xenobiotic compound, a substance foreign to an organism's normal biochemistry, this compound would be expected to undergo metabolic processes aimed at its detoxification and elimination. The biodegradation of organosulfonates, the class of compounds to which this compound belongs, is primarily carried out by microorganisms. uni-konstanz.de These microbes can cleave the stable carbon-sulfur bond, a critical step in their degradation. uni-konstanz.de

Studies on microbial communities have revealed pathways for the degradation of various organosulfonates. For instance, some bacteria can utilize these compounds as a source of sulfur when sulfate (B86663) is scarce. nih.gov The human gut pathobiont Bilophila wadsworthia has been shown to degrade N-methyl taurine. uni-konstanz.de This suggests that gut microbiota could play a role in the metabolism of ingested this compound.

The metabolism of xenobiotics in higher organisms typically occurs in phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound to increase its water solubility and facilitate excretion. nih.gov For a compound like this compound, potential Phase I reactions could include demethylation.

Role in Amino Acid Metabolism

The direct role of this compound in amino acid metabolism is not established. However, its structural similarity to taurine, an amino sulfonic acid with numerous physiological roles, suggests potential interactions. Taurine itself is involved in various metabolic processes, and its metabolism can be influenced by gut microbiota. nih.gov For example, dysregulation of taurine metabolism by gut bacteria has been observed in a mouse model of Parkinson's disease. nih.gov

N-acetyltaurine, formed from taurine, is considered an endogenous metabolite. wikipedia.org Its levels can fluctuate in response to metabolic changes, such as those induced by alcohol. wikipedia.org Given that N-methyltaurine has been studied for its potential effects, it is plausible that N,N-dimethyltaurine could also interact with pathways related to amino acid metabolism, although specific research is lacking. nih.gov

Enzymatic Transformation Mechanisms

The enzymatic breakdown of this compound would likely involve enzymes that act on its functional groups: the sulfonate ester and the dimethylamino group.

Hydrolysis by Esterases

The hydrolysis of sulfonate esters can be catalyzed by esterases, although this has been studied more extensively for sulfate esters. nih.gov The reaction involves the cleavage of the ester bond. researchgate.netlibretexts.org The efficiency of enzymatic hydrolysis can be influenced by the specific enzyme and the reaction conditions. mdpi.com While direct evidence for the hydrolysis of this compound by esterases is not available, it represents a plausible metabolic pathway.

Table 1: General Mechanisms of Ester Hydrolysis

| Hydrolysis Type | Catalyst | Description |

|---|---|---|

| Acid-Catalyzed | Dilute acid (e.g., HCl, H₂SO₄) | A reversible reaction where the ester is heated with a dilute acid. libretexts.org |

| Alkaline | Hydroxide ions (e.g., NaOH) | An irreversible reaction, also known as saponification, which goes to completion. libretexts.org |

Demethylation by Cytochrome P450 Enzymes

The N-demethylation of compounds containing a dimethylamino group is a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govmdpi.com This process involves the removal of one or both methyl groups. For example, the N-demethylation of various drugs, such as diphenhydramine (B27) and N,N-dimethylaniline, is mediated by specific CYP isozymes, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19. nih.govresearchgate.net

A study on the metabolism of N,N-dimethylaniline-heliamine in rats identified demethylation as a major metabolic pathway. mdpi.com Similarly, the metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in humans involves N-oxidation and N-monomethylation. nih.gov Therefore, it is highly probable that this compound undergoes sequential demethylation to N-methyltaurine and then to taurine, catalyzed by CYP enzymes in the liver.

Table 2: Research Findings on N-Demethylation of Related Compounds | Compound | Organism/System | Key Findings | Reference | |---|---|---|---| | N,N-dimethylaniline | Rat hepatic microsomes | Two distinct pathways of N-demethylation exist, one of which is catalyzed by a cytochrome P-450 system. nih.gov | | Diphenhydramine | Human liver microsomes, recombinant P450s | CYP2D6 is the high-affinity isozyme responsible for N-demethylation, with contributions from CYP1A2, CYP2C9, and CYP2C19. researchgate.net | | N,N-dimethylaniline-heliamine | Rats | Demethylation is a primary metabolic pathway, along with dehydrogenation, glucuronidation, and sulfation. mdpi.com | | N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | Humans | Major biotransformation reactions include N-oxidation and formation of the N-monomethyl metabolite. nih.gov |

Systems Biology Approaches to Metabolic Networks

Systems biology offers a powerful framework for understanding the complex network of biochemical reactions that constitute cellular metabolism. mdpi.com By integrating experimental data with computational models, it is possible to simulate and predict metabolic fluxes, providing insights into how cells might process compounds like this compound and its analogs. nih.gov

Flux Balance Analysis (FBA) is a mathematical technique used to simulate metabolism in genome-scale models of organisms. wikipedia.org FBA works by optimizing a specific cellular objective, such as biomass production, to predict the distribution of metabolic fluxes throughout the network. plos.org This approach can be adapted to study the metabolism of specific compounds by incorporating their degradation pathways into the model and observing the resulting changes in metabolic fluxes. For instance, dynamic FBA (dFBA) can model metabolic changes over time, which is particularly useful for understanding processes like the consumption of different substrates in microbial co-cultures. nih.gov

Elementary mode analysis is another computational tool that identifies all possible minimal, steady-state pathways through a metabolic network. These elementary modes represent the fundamental building blocks of cellular metabolism. Identifying the elementary modes involving the biotransformation of a xenobiotic can reveal all potential routes for its degradation or modification, offering a more comprehensive view than single-pathway analysis.

Cancer cells exhibit significant alterations in their metabolic pathways to support their rapid proliferation and survival. nih.govnih.gov This phenomenon, known as metabolic reprogramming, often involves increased glycolysis (the Warburg effect), altered amino acid and lipid metabolism, and changes in mitochondrial function. nih.govyoutube.comyoutube.com The study of how the metabolism of xenobiotics is altered in cancer cells is a critical area of research.

While there is no direct evidence linking the metabolism of this compound to cancer, the biotransformation of its analogs has been studied in the context of anticancer drug development. For example, Azonafide, an antitumor agent and an analog of this compound, undergoes metabolic detoxification in rat liver cytosol. nih.gov This suggests that the metabolic pathways in the liver can significantly impact the efficacy of such compounds.

Furthermore, the metabolic reprogramming seen in cancer could theoretically alter the biotransformation of this compound. For instance, changes in the expression of cytochrome P450 enzymes or conjugating enzymes in tumor tissues could lead to different metabolic profiles compared to healthy tissues. Understanding these differences is crucial for predicting the compound's behavior in a disease state.

Table 1: Key Features of Metabolic Reprogramming in Cancer

| Metabolic Pathway | Alteration in Cancer Cells | Reference |

| Glycolysis | Upregulated, even in the presence of oxygen (aerobic glycolysis) | nih.govnih.gov |

| Amino Acid Metabolism | Increased uptake and utilization to support protein synthesis and provide energy | nih.gov |

| Lipid Metabolism | Increased fatty acid synthesis and oxidation | nih.gov |

| Pentose Phosphate (B84403) Pathway | Upregulated to produce nucleotides and reduce oxidative stress | nih.gov |

Ex Vivo and In Vitro Metabolism Models

Ex vivo and in vitro models are indispensable tools for studying the metabolism of chemical compounds without the complexities and ethical considerations of whole-animal studies. These models include isolated perfused organs, tissue slices, primary cells, and subcellular fractions like microsomes and cytosol. pharmaron.com

In vitro studies using rat liver cytosol have been instrumental in identifying the metabolites of Azonafide. nih.gov This research revealed that Azonafide is metabolized through N'-demethylation, N'-oxidation, and the formation of a carboxylic acid metabolite. nih.gov Importantly, these metabolites showed reduced cytotoxicity compared to the parent compound, indicating that this metabolic pathway is a detoxification route. nih.gov

Similarly, the in vitro metabolism of another analog, 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP), was investigated using rat liver microsomes. d-nb.info This study identified two phase I metabolites, N,N-dimethyl-p-aminobenzoic acid and N-monomethyl-p-aminobenzoic acid. d-nb.info However, no phase II metabolites (acetylation or glucuronidation products) were detected, suggesting that the biotransformation of EDP might be limited to phase I metabolism in this model. d-nb.info

The metabolism of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), another analog, was studied in cancer patients. nih.gov The major biotransformation pathways in humans were found to be N-oxidation of the tertiary amine side chain and the formation of an acridone (B373769), both considered detoxification reactions. nih.gov

Table 2: Summary of In Vitro Metabolism Studies of this compound Analogs

| Compound | In Vitro System | Major Metabolic Reactions | Identified Metabolites | Reference |

| Azonafide | Rat liver cytosol | Mono- and di-N'-desmethylation, N'-oxidation, carboxylic acid formation | Mono-N'-desmethyl metabolite, di-N'-desmethyl metabolite, N'-oxide metabolite, carboxylic acid metabolite | nih.gov |

| 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) | Rat liver microsomes | N-demethylation | N,N-dimethyl-p-aminobenzoic acid, N-monomethyl-p-aminobenzoic acid | d-nb.info |

| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) | Human plasma and urine | N-oxidation, acridone formation, N-demethylation | DACA-N-oxide-9(10H)acridone, N-monomethyl-DACA-9(10H)acridone, DACA-9(10H)acridone, N-monomethyl-DACA, DACA-N-oxide | nih.gov |

These studies on analogs provide valuable insights into the potential metabolic fate of this compound. The presence of the dimethylamino group suggests that N-demethylation and N-oxidation are likely metabolic pathways for this compound as well. However, dedicated in vitro and ex vivo studies on this compound are necessary to confirm its specific biotransformation routes and to assess any potential species differences in its metabolism.

Environmental Fate, Transport, and Ecotoxicological Assessment of 2 Dimethylamino Ethanesulfonic Acid

Environmental Distribution and Persistence Studies

The environmental behavior of 2-(Dimethylamino)ethanesulfonic acid is influenced by its physical and chemical properties, which dictate its distribution and persistence in various environmental compartments.

The breakdown of organic compounds in the environment is largely driven by microbial activity. Studies on the biodegradation of substances similar in structure to this compound, such as other sulfonic acid derivatives, often follow pseudo-first-order kinetics. mdpi.com For instance, the photocatalytic degradation of sulfadiazine (B1682646) and sulfamethoxazole (B1682508) in the presence of a catalyst was found to adhere to this kinetic model. mdpi.com The rate of degradation is influenced by various factors including the concentration of the compound, the presence of other organic matter, and the specific microbial communities present. nih.govmdpi.com In some cases, the presence of alternative carbon sources can inhibit the degradation of the target compound. nih.gov

The biodegradation of organic compounds can proceed through different pathways, often involving the formation of various intermediate products before complete mineralization. For example, the degradation of the herbicide dimethenamid (B1670659), which also contains a sulfonated component, leads to the formation of transformation products like dimethenamid oxanilic acid and dimethenamid ethanesulfonic acid. regulations.gov Similarly, the degradation of 2,4-D, a common herbicide, results in the formation of 2,4-dichlorophenol (B122985) (2,4-DCP) as a primary metabolite. researchgate.net

Table 1: Factors Influencing Biodegradation of Related Compounds

| Factor | Observation | Related Compound(s) |

|---|---|---|

| Kinetics | Often follows pseudo-first-order kinetics. mdpi.commdpi.com | Sulfonamides, Veterinary Antibiotics |

| Inhibitors | Presence of alternative carbon sources can slow or stop degradation. nih.gov | 2,3,7,8-Tetrachlorodibenzo-p-dioxin |

| Microbial Community | The specific strains of bacteria present determine the degradation potential. nih.govresearchgate.net | 2,3,7,8-Tetrachlorodibenzo-p-dioxin, 2,4-D |

The movement of this compound in the environment is significantly affected by its tendency to adsorb to soil and sediment particles. This adsorption behavior is influenced by soil properties such as pH, organic matter content, and clay content. researchgate.netmdpi.com For many organic compounds, adsorption increases with lower pH and higher organic carbon content. researchgate.netnih.gov

The strength of adsorption is often described by the Freundlich or Langmuir isotherm models. researchgate.netresearchgate.net The Freundlich adsorption coefficient (Kf) provides an indication of the adsorption capacity. For example, the herbicide penoxsulam (B166495) was found to have Kf values ranging from 0.858 to 1.585 µg^(1-1/n) g⁻¹ml^(1/n), indicating strong binding to the soil matrix. researchgate.net The desorption process, or the release of the compound from the soil, is also a critical factor in its environmental mobility. In some cases, desorption can be slow, leading to a phenomenon known as hysteresis. researchgate.net

Table 2: Soil Properties Affecting Adsorption-Desorption of Related Herbicides

| Soil Property | Effect on Adsorption/Desorption | Related Compound(s) |

|---|---|---|

| pH | Adsorption often negatively correlated with pH. researchgate.net Desorption can be positively correlated with pH. researchgate.net | Penoxsulam |

| Organic Matter | Higher organic matter content generally leads to increased adsorption. nih.gov | Sulfonylaminocarbonyltriazolinone herbicides |

| Clay Content | Higher clay content can increase adsorption. plantnutrifert.org | Fluoride |

During its persistence in the environment, this compound can be transformed into other chemical species. Identifying these transformation products is crucial for a complete environmental risk assessment. For instance, in the degradation of the herbicide dimethenamid, two major transformation products, dimethenamid oxanilic acid and dimethenamid ethanesulfonic acid, have been identified. regulations.gov These products were found to leach to a depth of 30 cm in terrestrial field dissipation studies. regulations.gov Similarly, the ozonation of 2-chlorophenol (B165306) leads to a variety of degradation products, and the distribution of these byproducts is dependent on the reaction conditions. nih.gov The analysis of such transformation products often requires advanced analytical techniques to identify and quantify their presence in environmental samples.

Ecotoxicological Profiling

The potential ecological impact of this compound is evaluated through ecotoxicity testing on various organisms.

Assessing the toxicity of chemicals to aquatic life is a fundamental component of environmental risk assessment. Such assessments often involve standardized tests on organisms representing different trophic levels, such as algae, invertebrates (like Daphnia), and fish. For substances that are difficult to test due to factors like instability or low water solubility, specialized testing strategies may be required. d-nb.info The toxicity of a substance can be influenced by how exposure concentrations are measured, whether as nominal, initial, or time-weighted average concentrations. d-nb.info The environmental fate of a chemical, including its degradation and partitioning, plays a significant role in its potential to cause harm to aquatic ecosystems. lc-impact.eu

The impact of chemicals on terrestrial ecosystems is also a critical consideration. Terrestrial ecotoxicity is influenced by the fate and transport of the chemical in the soil environment. lc-impact.eu Factors such as a chemical's persistence, mobility, and bioavailability determine its potential to affect soil-dwelling organisms and plants. For example, the herbicide 2,4-D is considered non-persistent in soil with an average field half-life of 10 days. illinois.edu In contrast, the herbicide fomesafen (B1673529) has a much longer average field half-life of 100 days, although this can be significantly shorter under anaerobic conditions. illinois.edu The potential for a chemical to leach into groundwater is also a key aspect of its terrestrial ecotoxicological profile. regulations.govillinois.edu

Human Health Risk Assessment Methodologies

The assessment of human health risks associated with chemical exposure is a systematic process that involves several key steps. For a compound like this compound, this would typically involve hazard identification, dose-response assessment, exposure assessment, and risk characterization. The primary goal is to determine the likelihood of adverse health effects occurring in individuals or populations under specific exposure conditions.

Regulatory bodies and research institutions utilize a variety of methodologies to evaluate the potential for human toxicity. These methods range from in vivo animal studies to in vitro cellular assays and in silico computational models. The selection of methods depends on the available data, the nature of the chemical, and the specific regulatory context.

Oral toxicity studies are fundamental to assessing the potential health risks of a substance that may be ingested. These studies are designed to determine the adverse effects that may occur from a single dose or repeated exposure to a substance via the oral route.

A key metric derived from acute oral toxicity studies is the median lethal dose (LD50). The LD50 is the statistically estimated dose of a chemical that is expected to be lethal to 50% of a tested population of animals, typically rats or mice, under a specific set of conditions. It is expressed in milligrams of the substance per kilogram of body weight (mg/kg).

Data on this compound: Despite a thorough review of publicly available scientific literature and toxicological databases, no specific acute oral toxicity data (e.g., LD50 values) for this compound were found.

Interactive Data Table: Acute Oral Toxicity of this compound

| Test Animal | LD50 (mg/kg) | Source |

| Rat | Data not available | - |

| Mouse | Data not available | - |

Subchronic and chronic oral toxicity studies involve the repeated administration of a substance over a longer period (e.g., 90 days for subchronic, and up to 2 years for chronic studies). These studies are designed to identify a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect Level (LOAEL). These values are crucial for deriving health-based guidance values, such as a Reference Dose (RfD), which is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. canada.ca

In vitro toxicity testing uses cultured cells or cellular components to assess the potential of a substance to cause harm. These methods are becoming increasingly important for screening chemicals for toxicity, reducing the reliance on animal testing, and investigating mechanisms of toxicity. For workplace contaminants, in vitro methods can be used to evaluate the potential for a chemical to cause cellular damage upon inhalation or dermal contact.

Common in vitro cytotoxicity assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity in the presence of a test substance is indicative of cytotoxicity. The result is often expressed as an IC50 value, which is the concentration of the substance that inhibits cell viability by 50%.

Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.

LDH Release Assay: This assay measures the release of the enzyme lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

These assays can be performed using various human cell lines, such as lung fibroblasts or bronchial epithelial cells for inhalation exposure, and keratinocytes for dermal exposure, to model the relevant routes of workplace exposure.

Data on this compound: Specific in vitro cytotoxicity data (e.g., IC50 values) for this compound from standardized assays are not readily available in the public domain. While the compound is classified as a skin and eye irritant based on GHS criteria, quantitative in vitro data to support this is not published. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | Endpoint | Value | Source |

| Data not available | Data not available | IC50 | Data not available | - |

| Data not available | Data not available | IC50 | Data not available | - |

Predictive Modeling and Prioritization Frameworks

In the absence of empirical toxicity data, predictive modeling and prioritization frameworks can be employed to estimate the potential hazards of a chemical and to prioritize it for further testing.